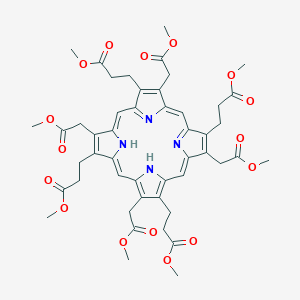

Uroporphyrin I octamethyl ester

説明

Historical Perspectives in Porphyrin Chemistry Research

The scientific journey into porphyrin chemistry began in the 19th century. The term "porphyrin" itself, derived from the Greek word for purple (porphyra), was first used around 1841. porphyriafoundation.org Early research focused on pigments derived from blood. In 1844, Gerardus Johannes Mulder determined the chemical composition of an iron-free, purplish substance he named "hematin". porphyriafoundation.org A pivotal moment came in 1929 with the first synthesis of a porphyrin by Hans Fischer, a feat that contributed to his Nobel Prize. numberanalytics.com

The link between porphyrins and disease also has a long history. The first clinical description of an acute hepatic porphyria was published by B.J. Stokvis in 1889 after observing a patient who had taken the hypnotic drug sulphonal. porphyriafoundation.org This marked the beginning of understanding drug-induced porphyrias, a field that expanded with the introduction of barbiturates in the early 20th century. scispace.comporphyriafoundation.org The mid-20th century saw profound advances in understanding the biosynthesis of these molecules and the classification of porphyrias based on porphyrin content in the liver and bone marrow by researchers like R. Schmid, Samuel Schwartz, and Cecil. J. Watson in 1954. porphyriafoundation.org These historical milestones laid the groundwork for the sophisticated synthetic and analytical methodologies used today.

Uroporphyrin Isomerism: Significance of Uroporphyrin I and Uroporphyrin III in Biosynthesis Research

In the intricate pathway of heme biosynthesis, two uroporphyrinogen isomers, type I and type III, play starkly different roles. Uroporphyrinogen III is the essential and physiologically active intermediate for the synthesis of all biological porphyrins, including heme. wikipedia.orgnih.gov Its formation is a critical, enzyme-catalyzed step. The linear tetrapyrrole precursor, hydroxymethylbilane (B3061235), is cyclized by the enzyme uroporphyrinogen-III cosynthase to form uroporphyrinogen III. nih.govutah.edu

In contrast, uroporphyrinogen I is a non-functional byproduct with no known useful role in the human body. nih.gov It is formed through a spontaneous, non-enzymatic cyclization of hydroxymethylbilane, a process that occurs when uroporphyrinogen-III cosynthase activity is deficient. wikipedia.orgnih.gov The fundamental difference between the two isomers lies in the arrangement of their peripheral side chains—four acetic acid ("A") and four propionic acid ("P") groups. In the type I isomer, these groups are arranged in a perfectly alternating sequence (AP-AP-AP-AP). wikipedia.org In the biologically crucial type III isomer, the sequence in the fourth pyrrole (B145914) ring is inverted, resulting in an AP-AP-AP-PA arrangement. wikipedia.orgutah.edu The accumulation of the metabolically useless uroporphyrin I (the oxidized form of uroporphyrinogen I) is a hallmark of the genetic disorder congenital erythropoietic porphyria. wikipedia.orgtaylorandfrancis.com

Role of Porphyrin Esters in Analytical and Synthetic Methodologies

Porphyrin esters are vital tools in the laboratory for both analysis and synthesis. The carboxylic acid side chains present on many biologically relevant porphyrins, such as uroporphyrin, make them highly polar and soluble only in aqueous solutions at very high or low pH. frontierspecialtychemicals.com This limited solubility in common organic solvents presents significant challenges for purification, characterization, and synthetic manipulation.

Esterification, the conversion of these carboxylic acid groups into esters (e.g., methyl or ethyl esters), is a common and effective strategy to overcome this issue. The resulting porphyrin esters, such as Uroporphyrin I octamethyl ester, are significantly more soluble in organic solvents like chloroform (B151607) and dichloromethane (B109758). musechem.com This enhanced solubility facilitates their handling and purification using standard chromatographic techniques. nih.gov Consequently, porphyrin esters are widely used as reference standards in the development of diagnostic assays for porphyrias and as key intermediates in the chemical synthesis of more complex porphyrin-based structures. musechem.comnih.gov

This compound: A Key Research Compound

This compound is a synthetic derivative of the naturally occurring Uroporphyrin I. musechem.com By converting the eight carboxylic acid groups of Uroporphyrin I to methyl esters, this compound becomes readily soluble in organic solvents, making it an invaluable tool for researchers. musechem.com It is frequently employed in laboratory settings to study porphyrin metabolism and the pathophysiology of related disorders. musechem.com Its primary use is as a standard reference material for analytical methods and as a starting material or model compound in the development of new diagnostic and therapeutic approaches for porphyrin-related diseases. musechem.com

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₈H₅₄N₄O₁₆ | chemicalbook.com |

| Molecular Weight | 942.96 g/mol | chemicalbook.com |

| CAS Number | 10170-03-3 | chemicalbook.com |

| Physical Form | Solid | |

| Solubility | Soluble in organic solvents | musechem.com |

| Primary Use | Laboratory research, analytical standard | musechem.com |

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings

Research involving this compound primarily leverages its properties as an analytical standard and a synthetic precursor. Studies have focused on its chromatographic separation from its biologically essential isomer, Uroporphyrin III octamethyl ester. A 1963 study detailed a method for the qualitative and quantitative separation of these two isomers using dioxan chromatography, a critical step for accurately diagnosing disorders of porphyrin metabolism. nih.gov

In the realm of synthetic chemistry, the preparation of intermediates for uroporphyrin synthesis is a well-documented area of research. acs.org The synthesis of this compound itself can be achieved from precursors like 5-Aminolevulinic acid and methanol (B129727). chemicalbook.com The controlled synthesis and subsequent isomerization of porphyrinogen (B1241876) octamethyl esters, including the Uroporphyrin I isomer, have been explored to better understand the mechanisms of porphyrin biosynthesis and the structural factors that govern isomer formation.

The compound also serves as a reagent in broader biochemical research. For instance, as a derivative of Uroporphyrin I, it is related to studies on porphyrins with anti-HIV-1 activity, where the parent compound was found to interact with the gp120 envelope glycoprotein. chemicalbook.com It has also been used as a reagent for measuring antioxidant capacity in biological samples. chemicalbook.com

Structure

2D Structure

特性

IUPAC Name |

methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKZLUAVUDHBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064983 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Uroporphyrin I octamethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10170-03-3 | |

| Record name | Uroporphyrin I octamethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010170033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uroporphyrin I octamethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetraacetic acid, 3,8,13,18-tetrakis(3-methoxy-3-oxopropyl)-, 2,7,12,17-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROPORPHYRIN I OCTAMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11PSF25S1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

De Novo Synthetic Routes for Uroporphyrin I Octamethyl Ester

De novo synthesis involves building the complex porphyrin molecule from simpler, acyclic precursors. This process is broadly divided into two critical stages: the synthesis of appropriately substituted pyrrole (B145914) and dipyrromethane units, followed by their strategic condensation to form the final macrocycle.

The foundation of porphyrin synthesis lies in the preparation of its fundamental building blocks. Dipyrromethanes, which consist of two pyrrole rings linked by a methylene bridge, are central to many modern synthetic strategies.

Pyrroketones, more formally known as oxodipyrromethanes, are dipyrromethane analogues where the bridging carbon is a carbonyl group. While extensively used in the synthesis of dipyrromethenes and certain porphyrins, their direct application as 5,5'-free precursors for uroporphyrin I is less common than dipyrromethane routes. In a typical approach, the synthesis would involve the acylation of a pyrrole ring followed by condensation with another pyrrole. The resulting pyrroketone would then require reduction of the ketone bridge to a methylene group to form the dipyrromethane necessary for uroporphyrin synthesis. This additional reduction step makes this route less direct than the acid-catalyzed condensation methods for producing dipyrromethanes.

The functionalization of the α-positions (1- and 9-positions) of a dipyrromethane is crucial for its subsequent condensation into a porphyrin. Formyl groups are particularly important for directed synthesis.

5-Formyl-Pyrromethanes: The Vilsmeier-Haack reaction is a standard method for introducing formyl groups onto the α-positions of pyrroles and dipyrromethanes. For instance, a 5-substituted dipyrromethane can be formylated to yield 1-formyl- and 1,9-diformyl-5-substituted-dipyrromethanes ubc.ca. These diformyl compounds are key reactants in MacDonald [2+2] condensations (see section 2.1.2). The formyl groups act as electrophilic sites that react with the nucleophilic α-free positions of another dipyrromethane unit under acidic conditions.

5-Dibromomethyl-Pyrromethanes: While direct evidence for the use of 5-dibromomethyl-pyrromethanes in uroporphyrin I synthesis is sparse in recent literature, the chemistry of α-halomethylpyrroles is fundamental to porphyrin chemistry. Bromination of α-methyl groups on a pyrrole can generate reactive α-bromomethyl intermediates nih.gov. These intermediates are highly susceptible to nucleophilic attack and can self-condense to form dipyrromethanes. By analogy, a dipyrromethane bearing α,α-dibromomethyl groups could serve as a precursor for condensation, potentially reacting with an α-free dipyrromethane to form the porphyrin macrocycle, though this route is less controlled and common than methods involving formyl or dicarbinol precursors.

The most prevalent strategy for creating dipyrromethanes involves the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone nih.govresearchgate.net. For meso-unsubstituted dipyrromethanes, which are required for uroporphyrin I synthesis, formaldehyde or its equivalents are used. However, the classic and most direct route to the specific dipyrromethane needed for uroporphyrin I involves the self-condensation of porphobilinogen (B132115) (PBG) under acidic conditions.

In the absence of enzymatic control, the acid-catalyzed polymerization of four molecules of PBG, the natural biosynthetic precursor, leads to a statistical mixture of all four uroporphyrinogen isomers, with uroporphyrinogen I being a major product. This mixture is then oxidized to the stable porphyrins nih.gov.

For more controlled chemical synthesis, dipyrromethanes are typically prepared by reacting a large excess of pyrrole with an aldehyde to minimize the formation of higher oligomers like tripyrranes and open-chain tetrapyrroles (bilanes) researchgate.net. Tripyrranes, which consist of three pyrrole units, can also be isolated and used in [3+1] type porphyrin syntheses, although the [2+2] approach is generally favored for symmetrical porphyrins like uroporphyrin I.

A variety of acid catalysts have been explored for dipyrromethane synthesis, each with advantages regarding yield, reaction time, and environmental impact.

| Acid Catalyst | Typical Conditions | Key Advantages/Disadvantages | Yield Range |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Room temperature, often with excess pyrrole as solvent. | Effective and widely used, but can be harsh and require careful control to avoid polymerization. nih.govresearchgate.net | Moderate to Good |

| BF3·OEt2 (Boron Trifluoride Etherate) | Room temperature, high dilution in a solvent like CH2Cl2. | Lewis acid catalyst, part of the Lindsey synthesis, good for tetra-aryl porphyrins. researchgate.net | Good to Excellent |

| Inorganic Acids (e.g., HCl) | Aqueous media (e.g., H2O-MeOH mixture) at room temperature. | Inexpensive, non-toxic, and aligns with green chemistry principles; can produce high-purity product without chromatography. nih.gov | Good to Excellent |

| Heterogeneous Solid Acids (e.g., Montmorillonite) | Varies, often requires mild heating. | Catalyst is easily removed by filtration, simplifying workup. researchgate.net | Moderate |

Research continues into developing milder, more efficient, and environmentally friendly methods for dipyrromethane synthesis. While the specific use of 2-Mercaptobenzothiazolylmethylpyrrole as a precursor is not documented in readily available chemical literature, the concept involves using the mercaptobenzothiazole group as a good leaving group to facilitate the coupling of pyrrole units.

Other novel methods that have been successfully developed include:

On-Water Synthesis: Pinho e Melo and colleagues have developed a synthetic approach for meso-substituted dipyrromethanes via a hetero-Diels-Alder reaction of nitrosoalkenes with pyrrole conducted "on-water," representing a green chemistry approach nih.gov.

Novel Acid Catalysts: The use of inexpensive and non-toxic inorganic acids in aqueous media provides a high-yield, environmentally friendly alternative to traditional methods that use strong acids and organic solvents. This approach often yields a product pure enough to be isolated by simple filtration .

Once the appropriate dipyrromethane precursors are synthesized, the final step is their condensation to form the porphyrin macrocycle. The most robust and widely used method for synthesizing symmetrical porphyrins is the MacDonald [2+2] condensation researchgate.net.

This methodology involves the acid-catalyzed reaction between two different dipyrromethane units: one functionalized at the 1- and 9-positions with electrophilic groups (like formyl groups) and another that is unsubstituted at these positions.

For the synthesis of this compound, the strategy would involve:

Preparation of a 1,9-diformyldipyrromethane bearing the methyl propanoate and methyl acetate (B1210297) side chains.

Preparation of a 5,5'-free dipyrromethane with the same side-chain pattern.

Condensation: Reacting these two precursors under acidic conditions (e.g., TFA or p-toluenesulfonic acid) to form the porphyrinogen (B1241876), the colorless, non-aromatic macrocycle.

Oxidation: The resulting porphyrinogen is unstable and is immediately oxidized to the stable, aromatic porphyrin macrocycle. This is often achieved by bubbling air through the solution or by adding a chemical oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) cmu.edu.

An alternative, but related, approach involves the self-condensation of a dipyrromethane-1-carbinol, which can be generated in situ from a 1-formyldipyrromethane by reduction cmu.edugoogle.com. Another variation involves the condensation of a dipyrromethane-dicarbinol (formed by reducing a 1,9-diformyldipyrromethane) with an α-free dipyrromethane cmu.edugoogle.com. These methods using carbinols can often proceed under milder acidic conditions, which helps to minimize "scrambling"—a side reaction where the dipyrromethane units cleave and recombine, leading to a mixture of porphyrin isomers rsc.org.

Porphyrin Macrocycle Assembly Methodologies

Esterification and Derivatization Techniques for this compound

Once the uroporphyrin I macrocycle has been synthesized, chemical modification of its peripheral carboxylic acid groups is often necessary for research applications.

For laboratory use, uroporphyrin I is typically converted to its octamethyl ester. This derivatization significantly enhances its solubility in common organic solvents like chloroform (B151607), which greatly simplifies purification by techniques such as column chromatography. The process begins with the uroporphyrin I, obtained from the oxidation of uroporphyrinogen I. The eight carboxylic acid side chains are then esterified. A common method for this conversion is to treat the uroporphyrin I with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, for a period of time at room temperature. chemicalbook.comnih.gov This reaction replaces the acidic protons of the eight carboxyl groups with methyl groups, yielding the final product, this compound.

While the ester form is ideal for purification, spectrophotometric analysis of porphyrins is often performed in acidic aqueous solutions. tandfonline.com Porphyrins exhibit a characteristic and very intense absorption band in the near-ultraviolet region, known as the Soret band, which is highly suitable for quantitative determination. tandfonline.com To perform this analysis, the purified this compound must be converted back to its water-soluble free acid form. This is achieved through ester hydrolysis, typically by heating the ester in an aqueous mineral acid like hydrochloric acid. nih.gov This process cleaves the eight methyl ester groups, regenerating the eight carboxylic acid functionalities of uroporphyrin I. The resulting solution of uroporphyrin I in aqueous acid can then be analyzed directly with a spectrophotometer. tandfonline.com

Table 2: Spectrophotometric Data for Uroporphyrin I

| Compound Form | Solvent | Soret Band (λmax) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| Uroporphyrin I | 0.5 N HCl | ~405 nm | ~5.4 x 10^5 M⁻¹cm⁻¹ |

| This compound | Chloroform | ~405 nm | Data varies with purity |

Note: Spectrophotometric values are approximate and can vary based on precise conditions and sample purity. tandfonline.com

Derivatization for Enhanced Analytical Detection (e.g., Mass Spectrometry)

The inherent characteristics of uroporphyrin I, such as its high number of carboxylic acid groups, can present challenges for certain analytical techniques. Derivatization, the chemical modification of a compound to produce a new compound with properties that are better suited for a specific analytical method, is a crucial strategy to overcome these hurdles. The conversion of uroporphyrin I to its octamethyl ester is itself a form of derivatization that significantly enhances its analytical detection, particularly in the field of mass spectrometry (MS).

The process of esterification, which converts the eight carboxylic acid groups of uroporphyrin I into methyl esters, fundamentally alters the molecule's physicochemical properties. This alteration is advantageous for several analytical reasons:

Increased Volatility and Solubility: The octamethyl ester form is significantly more soluble in organic solvents compared to the highly polar free acid form of uroporphyrin I. This improved solubility is critical for techniques such as high-performance liquid chromatography (HPLC) where organic mobile phases are commonly used.

Improved Ionization Efficiency: In mass spectrometry, the derivatized form often exhibits better ionization efficiency. Porphyrin esters are readily detected as protonated molecules [M + H]⁺ in techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov This leads to enhanced sensitivity and lower detection limits.

Enhanced Chromatographic Separation: The esterified form allows for better separation from other porphyrins and endogenous compounds in complex biological matrices during liquid chromatography. nih.govresearchgate.net

Various mass spectrometric techniques are employed for the analysis of porphyrin esters, including this compound. These methods provide high sensitivity and specificity for both identification and quantification.

| Analytical Technique | Ionization Method | Key Advantages for Porphyrin Ester Analysis |

| HPLC-MS | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Allows for the separation of complex mixtures of porphyrins with high sensitivity and specificity. Provides structural information through fragmentation analysis (MS/MS). nih.govresearchgate.net |

| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like porphyrins. It often results in minimal fragmentation, providing clear molecular ion peaks. rockefeller.edu |

| GC-MS | Electron Ionization (EI) or Chemical Ionization (CI) | While less common for intact porphyrins due to their low volatility, GC-MS can be used for the analysis of smaller, more volatile fragments after degradation or for specific volatile derivatives. |

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) of porphyrin esters can provide valuable structural information, allowing for the differentiation of isomers and the identification of unknown porphyrin species. doi.org The analysis of this compound by these advanced analytical techniques is fundamental to research in porphyrin metabolism and the diagnosis of porphyrias.

Functionalization of Porphyrins (e.g., with Nitroimidazole and Sulfonamide Moieties)

The porphyrin macrocycle, including derivatives like this compound, serves as a versatile scaffold for chemical functionalization. By attaching specific chemical moieties to the periphery of the porphyrin ring, its properties can be tailored for a wide range of applications, from targeted therapies to advanced imaging agents. The introduction of nitroimidazole and sulfonamide groups are two such functionalizations that have garnered significant research interest.

Functionalization with Nitroimidazole Moieties

Nitroimidazoles are a class of compounds known for their selective reduction in hypoxic (low oxygen) environments, a characteristic feature of many solid tumors. Attaching nitroimidazole moieties to a porphyrin core can create hypoxia-activated theranostic agents.

A general synthetic approach to creating nitroimidazole-functionalized porphyrins involves the following steps:

Synthesis of a Porphyrin with a Reactive Handle: A porphyrin is synthesized with a functional group, such as an amino or carboxyl group, that can be used for subsequent coupling reactions. For example, a tetraphenylporphyrin (TPP) derivative with a single amino group can be prepared by the reduction of a corresponding nitro-TPP derivative. acs.orgnih.gov

Activation of the Coupling Partner: The nitroimidazole moiety, often containing a carboxylic acid or an amine, is chemically activated to facilitate the coupling reaction.

Coupling Reaction: The activated nitroimidazole is reacted with the functionalized porphyrin to form a stable covalent bond, typically an amide or ester linkage.

One documented synthesis involves the creation of a novel porphyrin, 5,10,15-tris(phenyl)-20-[4-(2-(2-methyl-5-nitro-imidazolyl)ethoxyl)phenyl] porphyrin, and its zinc(II) complex. worldscientific.com These compounds have been investigated for their potential in photodynamic therapy (PDT), where the porphyrin acts as a photosensitizer that generates cytotoxic reactive oxygen species upon light activation. The presence of the nitroimidazole group can enhance the efficacy of PDT in hypoxic tumor environments.

| Porphyrin-Nitroimidazole Conjugate | Synthetic Strategy | Potential Application |

| TPP-Nitroimidazole | Amide bond formation between an amino-functionalized TPP and a carboxylic acid-containing nitroimidazole. acs.orgnih.gov | Hypoxia-selective imaging and therapy |

| Metronidazole-appended Porphyrin | Ether linkage formation between a hydroxyphenyl-porphyrin and a metronidazole derivative. worldscientific.com | Photodynamic therapy |

Functionalization with Sulfonamide Moieties

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. frontiersrj.comfrontiersrj.com The incorporation of sulfonamide groups onto a porphyrin scaffold can enhance its therapeutic potential and modify its pharmacokinetic properties.

The synthesis of sulfonamide-functionalized porphyrins often starts with the chlorosulfonation of a parent porphyrin, such as tetraphenylporphyrin (TPP). This reaction introduces highly reactive sulfonyl chloride groups onto the phenyl rings of the TPP. These sulfonyl chloride groups can then be reacted with various amines to generate a library of sulfonamide-porphyrin conjugates. nih.gov

| Porphyrin-Sulfonamide Conjugate | Synthetic Strategy | Key Research Finding |

| TPP-Sulfonamide | Chlorosulfonation of TPP followed by reaction with an amine. nih.gov | Effective photosensitizers for inactivating MRSA, with activity enhanced by co-adjuvants like potassium iodide. nih.gov |

| Zn(II) TPP-Sulfonamide | Metallation of the sulfonamide-functionalized porphyrin with zinc. nih.gov | The zinc complex can exhibit different photophysical properties and biological activities compared to the free-base porphyrin. |

The dual functionalization of porphyrins with both nitroimidazole and sulfonamide moieties has also been explored to develop multifunctional probes for multimodality imaging applications. acs.orgnih.gov These complex conjugates leverage the properties of each functional group to create sophisticated agents for advanced biomedical research.

High-Resolution Spectroscopic Techniques

A suite of high-resolution spectroscopic methods has been instrumental in unraveling the nuanced characteristics of this compound. These techniques provide detailed information on its vibrational modes, electronic transitions, and luminescence.

Resonance Coherent Anti-Stokes Raman Scattering (CARS) Spectroscopy

Resonance Coherent Anti-Stokes Raman Scattering (CARS) is a powerful nonlinear optical technique that offers enhanced sensitivity and selectivity for probing the vibrational signatures of molecules. wikipedia.org In the study of this compound, polarization-sensitive (PS) CARS spectroscopy has been particularly insightful, especially when exciting under the Qx band resonance. researchgate.net This approach helps in overcoming the strong luminescence often associated with free-base porphyrins, allowing for a clearer characterization of their vibrational modes. researchgate.net The CARS process involves the interaction of pump, Stokes, and probe laser beams with the sample to generate a coherent signal at the anti-Stokes frequency, which is resonantly enhanced when the frequency difference between the pump and Stokes beams matches a Raman-active vibration. wikipedia.org The intensity and line shape of the CARS signal are influenced by factors such as resonant absorption of the laser and anti-Stokes waves, which can be optimized by adjusting parameters like the wave vector mismatch. researchgate.net

Resonance Raman Spectroscopy for Conformational Analysis

Resonance Raman (RR) spectroscopy is a vital tool for analyzing the conformational states of porphyrins. By tuning the laser excitation wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the chromophore can be selectively enhanced. This technique has been used to study the nonplanar conformations of various porphyrin derivatives. researchgate.net The frequencies of structure-sensitive marker lines in the RR spectra can indicate the degree of nonplanarity of the porphyrin macrocycle. researchgate.net For instance, downshifts in these frequencies are characteristic of nonplanar conformations. researchgate.net RR spectroscopy provides direct information about the bonding of ligands and the influence of the surrounding environment on the porphyrin structure, making it a valuable method for understanding the link between heme chemistry and protein dynamics in biological systems. nih.gov

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is fundamental in characterizing the electronic structure of porphyrins. The spectrum of this compound in dichloromethane (B109758) (CH₂Cl₂) displays characteristic absorption bands. researchgate.net These include the highly intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. researchgate.netresearchgate.net These bands arise from π-π* electronic transitions within the conjugated macrocycle. researchgate.net The Soret band corresponds to the strong S₀ → S₂ transition, while the Q bands are associated with the weaker S₀ → S₁ transition. The positions and intensities of these bands are sensitive to the molecular symmetry, solvent, and aggregation state of the porphyrin. researchgate.netresearchgate.net

Below is a data table summarizing the typical UV-Visible absorption maxima for this compound in an organic solvent.

| Band | Wavelength (nm) |

| Soret (B) Band | ~400-410 |

| Q-Bands | ~500-650 |

Note: Specific peak positions can vary depending on the solvent and experimental conditions.

Fluorescence Emission Spectroscopy for Luminescence Properties

Fluorescence emission spectroscopy provides critical information about the luminescence properties and the excited-state dynamics of porphyrins. When excited with light corresponding to their absorption bands, porphyrins like this compound emit fluorescence. The fluorescence spectra of porphyrins typically show two main emission bands, often referred to as the α and β bands. nih.gov The intensity and spectral position of this fluorescence are influenced by several factors, including the pH and ionic strength of the solution. nih.gov For uroporphyrin, fluorescence intensity is minimal around pH 7-7.5 and reaches a maximum at an ionic strength of 0.1 mol/L. nih.gov The stereoelectronic effects of substituents on the porphyrin ring can also significantly impact the fluorescence quantum yields and lifetimes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of porphyrins in solution. It provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule.

Proton (¹H) NMR Investigations of Porphyrin Isomers

Proton (¹H) NMR spectroscopy is particularly powerful for distinguishing between different isomers of porphyrins and for understanding their electronic properties. The ¹H NMR spectra of porphyrins are characterized by a large spread of chemical shifts due to the significant ring current effect of the aromatic macrocycle. nih.gov This effect causes the inner N-H protons to be strongly shielded, appearing at unusually high-field (negative ppm values), while the peripheral meso and pyrrole protons are deshielded and resonate at low-field (downfield) positions. nih.govresearchgate.net

The chemical shifts of the N-H protons are highly sensitive to the molecular structure, solvent, and temperature. researchgate.net For instance, in diamagnetic porphyrins, the inner protons typically have negative chemical shifts, whereas the outer protons have large positive shifts. researchgate.net The rapid exchange of the inner N-H protons among the four nitrogen atoms at room temperature often results in a single, though sometimes broad, signal for these protons, indicating a time-averaged D₄h symmetry. ulisboa.pt By analyzing the number of signals, their chemical shifts, integration, and multiplicity, it is possible to differentiate between structural isomers. youtube.com

The following table provides a general range for the ¹H NMR chemical shifts observed in free-base porphyrins.

| Proton Type | Chemical Shift (δ, ppm) |

| Inner N-H Protons | -2 to -5 |

| Meso Protons | 9 to 11 |

| β-Pyrrole Protons | 8 to 9 |

| Substituent Protons | Varies |

Note: These are approximate ranges and can vary based on the specific porphyrin, solvent, and temperature.

Carbon-13 (13C) NMR Analysis of Porphyrin Macrocycles

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the carbon framework of porphyrin macrocycles like this compound. While ¹H NMR provides information on the protons, ¹³C NMR offers a direct view of the carbon skeleton, revealing details about the electronic environment of each carbon atom. In porphyrin systems, the delocalized π-electron system significantly influences the ¹³C chemical shifts.

The ¹³C NMR spectrum of acetate and pyruvate (B1213749) esters has been a subject of investigation, with studies demonstrating the hyperpolarization of the ¹³C nucleus. nih.gov For instance, hyperpolarization of ethyl acetate has yielded ¹³C polarization of up to 0.10 ± 0.03%. nih.gov This enhancement in signal intensity is crucial for studying molecules at low concentrations or for nuclei with low natural abundance like ¹³C. nih.gov The chemical shifts of the carbon atoms in the macrocycle and the peripheral ester groups of this compound provide a detailed map of its electronic structure.

Table 1: Illustrative ¹³C NMR Data for Porphyrin-Related Esters

| Functional Group | Typical ¹³C Chemical Shift Range (ppm) |

| Carbonyl (Ester) | 160-180 |

| Pyrrole α-Carbons | 140-150 |

| Pyrrole β-Carbons | 130-140 |

| Methylene (Ester) | 60-70 |

| Methyl (Ester) | 15-25 |

Note: This table provides typical chemical shift ranges for carbon atoms in porphyrin-related esters and is for illustrative purposes. Actual values for this compound may vary based on solvent and experimental conditions.

Temperature-Dependent NMR Measurements for Molecular Dynamics

Temperature-dependent NMR spectroscopy is a valuable technique for investigating the dynamic processes occurring in molecules, such as conformational changes and aggregation. By recording NMR spectra at various temperatures, it is possible to study the rates of these processes. For some porphyrin complexes, temperature-dependent NMR studies have revealed the presence of thermally accessible excited states that are populated to varying degrees over the temperature range of the measurements. nih.gov

In the context of nonplanar porphyrins, temperature-dependent NMR measurements, in conjunction with other techniques, have been used to confirm their nonplanar conformations in solution. researchgate.net The variation in chemical shifts with temperature can provide thermodynamic parameters for the dynamic equilibria involved. For instance, in certain chlorophyll (B73375) derivatives, temperature-dependent equilibrium for the reaction with water can be determined by NMR, with complex formation being favored at higher temperatures. uni-muenchen.de

Detection of Ring Current Effects in Aggregated Species

The large, delocalized π-system of the porphyrin macrocycle generates a significant ring current effect in the presence of an external magnetic field. nih.govresearchgate.net This effect causes a pronounced deshielding of the protons on the periphery of the macrocycle (meso-protons) and a strong shielding of the protons inside the ring (inner NH-protons). nih.gov This phenomenon leads to the characteristic wide spread of chemical shifts in the ¹H NMR spectra of porphyrins. nih.gov

When porphyrin molecules aggregate, the intermolecular ring current effects cause additional shifts in the NMR signals. nih.gov The magnitude and direction of these aggregation-induced shifts provide detailed information about the geometry of the aggregates, such as the formation of J- or H-aggregates, interplanar distances, and the relative orientation of the macrocycles. nih.gov Theoretical models based on ring current-induced NMR aggregation shifts have been successfully applied to study the solution structures of porphyrin aggregates. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for the accurate determination of molecular weight and the elucidation of the elemental composition and structure of molecules like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a popular and powerful technique for the analysis of porphyrins and their derivatives due to its soft ionization nature, which typically keeps the fragile macrocycle intact. nih.govresearchgate.net In positive-ion mode ESI-MS, free-base porphyrins are readily protonated, forming [M+H]⁺ ions. nih.gov High-resolution ESI time-of-flight (ESI-TOF) mass spectrometry allows for the definitive identification of compounds through their exact masses, even in complex biological samples. nih.gov

The coupling of uHPLC with ESI-MS provides a robust method for the separation, identification, and quantification of porphyrins. nih.gov However, the composition of the mobile phase can significantly impact the ionization efficiency. For example, high concentrations of ammonium (B1175870) acetate can suppress the ionization of porphyrins in the electrospray source. nih.gov The use of formic acid as a mobile phase additive generally leads to better ionization. nih.gov

Anomalous Mass Spectra Analysis

Under certain conditions, particularly with tandem mass spectrometry (MS/MS), porphyrins can exhibit unusual fragmentation patterns. The collision-induced fragmentation of meso-substituted porphyrins can lead to the formation of fragments with direct covalent bonds between the meso-substituent and a β-pyrrolic position. core.ac.uk Furthermore, the fragmentation of β-nitroalkenyl meso-tetraphenylporphyrins has shown characteristic losses of the nitro group as well as unexpected fragmentations. nih.gov The analysis of these "anomalous" fragmentation patterns can provide valuable structural information about the substituents and their linkage to the porphyrin core. nih.govcore.ac.uk

Other Structural Probes

Beyond NMR and mass spectrometry, other spectroscopic techniques contribute to a comprehensive understanding of the structure of this compound. Resonance Raman spectroscopy, for instance, has been utilized to characterize this compound. researchgate.net This technique provides information about the vibrational modes of the molecule and can be particularly sensitive to the planarity of the porphyrin macrocycle. researchgate.net UV-visible absorption spectroscopy is also fundamental, with the characteristic Soret and Q bands providing information about the electronic transitions within the porphyrin ring. researchgate.net

Advanced Structural Characterization and Spectroscopic Investigations

Extended X-ray Absorption Fine Structure (EXAFS) for Metal Coordination

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for elucidating the local atomic structure around a specific metal center within a molecule. In the context of metallated uroporphyrin I octamethyl ester, EXAFS provides invaluable insights into the coordination environment of the central metal ion, offering precise measurements of bond distances, the number of coordinating atoms (coordination number), and the types of neighboring atoms. This information is crucial for understanding the geometry and electronic structure of the metalloporphyrin complex, which in turn dictates its chemical reactivity and physical properties.

The EXAFS phenomenon arises from the scattering of the outgoing photoelectron, generated by the absorption of an X-ray photon by a core electron of the metal atom, off the surrounding atoms. The interference between the outgoing and scattered photoelectron waves modulates the X-ray absorption coefficient, creating a series of oscillations known as the EXAFS spectrum. Analysis of this spectrum allows for the determination of the structural parameters of the metal's coordination sphere.

Detailed research findings on metalloporphyrins, which serve as structural analogs for metallated this compound, demonstrate the utility of EXAFS in defining the metal-ligand interactions. For instance, studies on various metalloporphyrin complexes have successfully characterized the coordination of divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).

In a typical scenario for a metallated this compound, the central metal ion is coordinated to the four nitrogen atoms of the porphyrin macrocycle. EXAFS analysis can precisely determine the average metal-nitrogen (M-N) bond length. Furthermore, if the metal ion is capable of accommodating axial ligands (atoms or molecules binding above or below the porphyrin plane), EXAFS can identify these ligands and measure their bond distances to the metal center.

While specific EXAFS data for this compound is not extensively reported, the data from closely related metalloporphyrin complexes provide a strong basis for understanding its structural characteristics. For example, in many square planar copper-porphyrin complexes, the Cu-N bond distances are typically found to be in the range of 1.9 Å to 2.1 Å. Similarly, for zinc-porphyrin complexes, which often adopt a five-coordinate square pyramidal geometry with an axial ligand, the Zn-N distances are comparable, and the distance to the axial ligand can also be determined.

The table below presents representative EXAFS data for the coordination environment of copper and zinc in porphyrin complexes, which can be considered analogous to the situation in metallated this compound.

| Central Metal | Coordination Sphere | Coordination Number | Average Bond Length (Å) |

| Copper (Cu²⁺) | Equatorial Nitrogen | 4 | ~2.00 |

| Zinc (Zn²⁺) | Equatorial Nitrogen | 4 | ~2.05 |

| Zinc (Zn²⁺) | Axial Ligand (e.g., Oxygen) | 1 | ~2.20 |

It is important to note that the exact bond lengths and coordination numbers can be influenced by factors such as the nature of the axial ligands and the surrounding solvent or solid-state matrix. EXAFS studies, often complemented by theoretical calculations such as Density Functional Theory (DFT), provide a detailed and nuanced picture of the metal coordination in these complex systems.

Reactivity and Mechanistic Studies of Uroporphyrin I Octamethyl Ester

Isomerization Mechanisms

The isomerization of uroporphyrinogens, the precursors to uroporphyrins, is a critical process in the biosynthesis of heme and other essential tetrapyrroles. The study of uroporphyrin I octamethyl ester and its related compounds provides crucial insights into these complex rearrangements.

Spiro-Pyrrolenine Intermediate in Uroporphyrinogen I Isomerization

A key area of investigation has been the elucidation of the mechanism by which the linear tetrapyrrole hydroxymethylbilane (B3061235) is converted into the cyclic uroporphyrinogen III, the universal precursor to all natural porphyrins. The prevailing hypothesis involves the formation of a spiro-pyrrolenine intermediate. rsc.orgrsc.org Synthetic and stereochemical studies on analogues of this proposed intermediate have provided strong evidence for its role in the enzymatic conversion process. rsc.org Researchers have synthesized both enantiomers of a spiro-lactam analogue and found that one enantiomer is a significantly more potent inhibitor of uroporphyrinogen III synthase (cosynthetase) than the other. rsc.org This stereospecific inhibition strongly supports the involvement of a spiro intermediate in the enzymatic reaction. rsc.org Further research has focused on the synthesis of the macrocycle of the proposed spiro intermediate itself and its properties. documentsdelivered.com

The proposed mechanism, often referred to as the "spiro mechanism," involves the enzyme uroporphyrinogen III synthase guiding the cyclization of the hydroxymethylbilane. This process is believed to proceed through the formation of an azafulvene intermediate, which then undergoes an intramolecular attack to form the spiro-pyrrolenine. Subsequent rearrangement of this spiro intermediate leads to the formation of uroporphyrinogen III, with its characteristic inverted D ring. While direct observation of the spiro intermediate in the enzymatic system remains elusive due to its transient nature, the synthesis and study of stable analogues have been instrumental in building a compelling case for its existence. rsc.org

Photochemical Rearrangement Reactions

The study of photochemical rearrangements in porphyrin systems offers another avenue for understanding their dynamic nature. While specific detailed studies on the photochemical rearrangement of this compound are not extensively documented in the provided search results, the general principles of porphyrin photochemistry suggest that such reactions are plausible. Porphyrins are well-known photosensitizers and can undergo a variety of photochemical transformations upon excitation with light. These can include cis-trans isomerizations of peripheral substituents, cycloadditions, and rearrangements of the macrocyclic core. The absorption spectrum of this compound in dichloromethane (B109758) (CH2Cl2) has been characterized, which is a prerequisite for any photochemical study. researchgate.net

Acid-Catalyzed Isomerization Studies

Acid-catalyzed reactions are fundamental to many porphyrin syntheses and transformations. The MacDonald [2+2] cyclocondensation, a classic method for porphyrin synthesis, relies on acid catalysis to unite two dipyrromethane units. rsc.org This method has been successfully employed to synthesize uroporphyrin II octamethyl ester, a constitutional isomer of the type I isomer. rsc.org The conditions for these reactions, typically involving an acid like hydroiodic acid in acetic acid, highlight the role of protons in facilitating the condensation and cyclization steps. rsc.org

Furthermore, studies on the acid-catalyzed condensation of a dipyrromethane-dicarbinol with a dipyrromethane to form porphyrins have been optimized by examining various reaction parameters, including the type and concentration of acid. nih.gov These investigations have shown that careful control of acidity is crucial to achieve high yields and minimize scrambling of the pyrrole (B145914) units, which would lead to a mixture of isomers. nih.gov The synthesis of meso-substituted porphyrins often involves acid-catalyzed oligomerization of pyrrole and an aldehyde, where the acid plays a critical role in the formation of the porphyrinogen (B1241876) intermediate. rsc.org

Chemical Transformations

The rich chemistry of this compound extends beyond isomerization to include a range of oxidative and reductive processes. These transformations are key to understanding the broader reactivity of porphyrins and their roles in various chemical and biological systems.

Oxidative Processes and Product Analysis

The oxidation of porphyrinogens to their corresponding porphyrins is a fundamental step in many synthetic routes. This process involves the removal of six hydrogen atoms from the macrocycle, resulting in the formation of the stable, aromatic porphyrin ring system. In the context of porphyrin synthesis, an oxidation step is typically performed after the acid-catalyzed condensation of pyrrole precursors. rsc.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for this purpose. nih.gov

The analysis of the products of these oxidative processes is crucial for confirming the structure and purity of the synthesized porphyrin. Techniques such as mass spectrometry and NMR spectroscopy are invaluable for characterizing the final porphyrin product and any byproducts. researchgate.net Laser desorption mass spectrometry (LD-MS) has been employed to analyze the complex mixture of oligomers formed during the synthesis of meso-substituted porphyrins, providing insights into the reaction mechanism. rsc.org

Reductive Reactions and Porphyrinogen Formation

The reduction of porphyrins to their corresponding porphyrinogens is the reverse of the oxidative process described above. This transformation breaks the aromaticity of the porphyrin macrocycle and results in a more flexible, non-aromatic structure. Porphyrinogens, also known as calix documentsdelivered.compyrroles, are important intermediates in porphyrin chemistry and have found applications as chelating agents. researchgate.net

The reduction of diacyl dipyrromethanes to dipyrromethane-dicarbinols, a key step in some porphyrin syntheses, is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH4). nih.gov While the direct reduction of this compound to its porphyrinogen is not explicitly detailed in the provided results, the general principles of porphyrin reduction suggest that this would be a feasible transformation under appropriate reducing conditions. The stability of the resulting porphyrinogen can vary; for instance, meso-octamethylporphyrinogen, formed from the condensation of pyrrole and acetone, is known to be quite stable. researchgate.netresearchgate.net

Metalation and Transmetalation Reactions

The insertion of metal ions into the core of the this compound macrocycle, a process known as metalation, is a critical reaction for forming metalloporphyrins. These resulting complexes are essential for a wide range of applications, leveraging their unique photophysical and catalytic properties. The success and rate of metalation are highly dependent on the specific reaction conditions, including the choice of the metal salt and the solvent system.

While direct metalation is a common approach, transmetalation offers an alternative route for synthesizing metalloporphyrins that are otherwise challenging to prepare. This process involves the replacement of a pre-existing metal ion within the porphyrin core with a different one. The feasibility of such an exchange is governed by the relative stabilities of the initial and final metalloporphyrin complexes.

Supramolecular Interactions

The extensive π-conjugated system of the porphyrin macrocycle in this compound is a key driver of its ability to form larger, ordered structures through non-covalent forces. These supramolecular assemblies are of significant scientific interest, particularly for the development of advanced materials for applications in light-harvesting and molecular electronics.

Porphyrin Self-Aggregation Dynamics

This compound, in common with many other porphyrins, displays a pronounced tendency to self-aggregate in solution. This phenomenon is primarily driven by π-π stacking interactions between the aromatic cores of adjacent porphyrin molecules. The dynamics of this aggregation, including the rate of formation and the characteristics of the resulting aggregates, are influenced by several factors. These include the concentration of the porphyrin, the nature of the solvent, the temperature, and the presence of any coordinating species. Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, are invaluable tools for monitoring these aggregation processes, with changes in the absorption spectra providing insight into the formation and nature of the aggregates.

Influence of π-π Interactions on Molecular Stacking

The geometry of the aggregates formed by this compound is dictated by the precise nature of the π-π interactions between the molecules. Two principal stacking arrangements are typically observed:

J-aggregates: In this arrangement, the porphyrin molecules align in a head-to-tail fashion. This leads to a bathochromic (red) shift in the Soret band of the UV-Vis spectrum.

H-aggregates: In this case, the molecules stack in a face-to-face manner, resulting in a hypsochromic (blue) shift of the Soret band.

The peripheral ester groups of this compound can exert a significant influence on the preferred stacking geometry through steric hindrance and potential intermolecular interactions. Research has indicated that the nonplanar nature of some porphyrin structures can affect their stacking behavior. researchgate.net

Solvent Effects on Aggregation and Metal-Ligand Coordination

The choice of solvent is a critical parameter that governs both the self-aggregation of this compound and its coordination with metal ions. The polarity and coordinating ability of the solvent can have a profound impact on these processes.

In non-polar solvents, π-π stacking interactions are generally favored, leading to more extensive aggregation. Conversely, polar or coordinating solvents can interact with the porphyrin macrocycle, which can disrupt the formation of aggregates. researchgate.net For instance, solvents capable of forming hydrogen bonds can interact with the ester groups on the periphery of the molecule, thereby altering the aggregation dynamics.

The solvent also plays a crucial role in metal-ligand coordination. It can act as a competing ligand, influencing the kinetics and thermodynamics of metal insertion into the porphyrin core. A strongly coordinating solvent can stabilize the metal ions in solution, thereby affecting their availability to bind with the porphyrin. Furthermore, the solvent can influence the axial ligation of the resulting metalloporphyrin, where solvent molecules may coordinate to the central metal ion, thereby modulating the electronic properties and reactivity of the complex. The use of organic solvents in separation techniques like capillary electrophoresis has been shown to minimize aggregation and improve the solubility of hydrophobic analytes like porphyrin methyl esters. researchgate.net For instance, a mixture of methanol (B129727) and acetonitrile (B52724) has been used to achieve baseline separation of protonated porphyrin methyl esters. researchgate.net

Analytical and Preparative Separation Methodologies

Chromatographic Techniques for Isomer Resolution

Dioxan Chromatography for Uroporphyrin I and III Octamethyl Esters

A notable method for the separation of uroporphyrin I and III octamethyl esters involves chromatography on alumina (B75360) with a developing solvent system of chloroform-dioxan. A quantitative study demonstrated that the separation of these isomers could be effectively achieved using this technique. nih.gov The choice of dioxan as a component of the mobile phase is crucial for the differential migration of the isomers on the stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) for Porphyrin Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of porphyrin isomers, offering high resolution and sensitivity. nih.govnih.gov

Reversed-phase HPLC with gradient elution is a particularly effective method for the simultaneous separation of type I and type III isomers of various carboxylated porphyrins, including uroporphyrin. nih.govportlandpress.com These systems typically utilize a C18 or similar reversed-phase column and a mobile phase gradient, often composed of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. nih.govnih.govresearcher.life The gradient elution allows for the separation of porphyrins based on the number of carboxylic acid groups, as well as the resolution of the I and III isomers of each porphyrin. researchgate.net This method is adaptable for both isocratic and stepwise separation of individual groups of isomers. nih.gov

A specific gradient system might involve a mixture of acetonitrile-methanol-1 M ammonium acetate/acetic acid buffer (pH 5.16), which has been shown to successfully separate uroporphyrin isomers. nih.gov The use of a Chromolith RP-18 column with a methanol (B129727)/ammonium acetate gradient has also been reported to provide good resolution of porphyrin isomer pairs. researcher.life

Table 1: HPLC Systems for Porphyrin Isomer Separation

| Column Type | Mobile Phase Components | Detection Method | Reference |

| Reversed-Phase C18 | Acetonitrile, 1M Ammonium Acetate Buffer (pH 5.16) | Not Specified | nih.govportlandpress.com |

| Reversed-Phase C18 | Acetonitrile, Methanol, 1M Ammonium Acetate/Acetic Acid Buffer (pH 5.16) | Electrospray Ionization Tandem Mass Spectrometry | nih.gov |

| Chromolith RP-18 | Methanol, Ammonium Acetate Buffer | Fluorimetric Detection | researcher.life |

| ZORBAX XDB C18 | Acetonitrile, Water, Ethyl Acetate, Tetrahydrofuran, Acetic Acid | Mass Spectrometry | harvard.edu |

Beyond analytical separation, HPLC is also a valuable tool for the preparative isolation of pure porphyrin isomers. nih.govportlandpress.com The high resolution of HPLC allows for the collection of fractions containing individual isomers with high purity. nih.gov This is essential for obtaining pure standards for further research, such as structural elucidation and biochemical studies. portlandpress.com Improved methods have focused on increasing sample capacity and reducing retention times to make preparative HPLC more efficient. nih.gov

Thin-Layer Chromatography (TLC) of Porphyrin Methyl Esters

Thin-layer chromatography (TLC) is a simpler and more rapid technique for the separation of porphyrin methyl esters. nih.govnih.gov While not offering the same level of resolution as HPLC, TLC is useful for qualitative analysis and for monitoring the progress of reactions. Two-dimensional TLC systems have been developed to improve the separation of complex mixtures of porphyrin methyl esters. nih.govscilit.com The Rf values (retardation factors) in different solvent systems can be used to identify the various porphyrin esters present in a sample. nih.gov

Table 2: TLC Systems for Porphyrin Methyl Esters

| Technique | Purpose | Reference |

| Thin-Layer Chromatography | Separation and subsequent quantification of free porphyrins and their methyl esters. nih.gov | nih.gov |

| Two-Dimensional Thin-Layer Chromatography | Improved separation of complex mixtures of porphyrin methyl esters. scilit.com | scilit.com |

| Preparative Thin-Layer Chromatography | Isolation of porphyrins from urine. scilit.com | scilit.com |

Paper Chromatography for Isomer Identification

Paper chromatography has historically been used for the separation and identification of uroporphyrin I and III esters. nih.govnih.gov This method relies on the differential partitioning of the isomers between a stationary paper phase and a mobile solvent phase. While largely superseded by more advanced techniques like HPLC and TLC, paper chromatography remains a foundational method in the history of porphyrin analysis. nih.gov

Capillary Electrophoresis for Porphyrin Separation (e.g., Uroporphyrin I Octamethyl Ester)

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of porphyrins and their derivatives, offering high efficiency, rapid analysis times, and minimal sample consumption. wikipedia.org For neutral molecules like this compound, which lack a net charge, conventional capillary zone electrophoresis (CZE) is not effective. Therefore, a modified technique known as micellar electrokinetic chromatography (MEKC) is employed. researchgate.net

MEKC introduces a surfactant into the background electrolyte at a concentration above its critical micelle concentration (CMC). researchgate.net These surfactants form micelles, which act as a pseudo-stationary phase. The separation of neutral analytes is then based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. researchgate.net Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant in MEKC. researchgate.net

The separation mechanism in MEKC relies on the interplay between the electrophoretic migration of the charged micelles and the electroosmotic flow (EOF) of the bulk solution. researchgate.net Analytes that interact strongly with the micelles will have a migration time closer to that of the micelles, while those with weaker interactions will migrate closer to the EOF marker. This differential migration allows for the separation of neutral compounds. researchgate.net

While specific, detailed protocols for the MEKC separation of this compound are not extensively documented in readily available literature, the principles of MEKC are broadly applicable. The optimization of a separation would involve the careful selection of the surfactant type and concentration, the buffer pH and composition, and the applied voltage. The use of organic modifiers in the buffer can also be explored to enhance selectivity.

Table 1: Key Parameters in Micellar Electrokinetic Chromatography for Porphyrin Analysis

| Parameter | Description | Relevance to this compound Separation |

| Surfactant | Forms micelles that act as a pseudo-stationary phase for the separation of neutral analytes. | Crucial for the separation as the ester is a neutral molecule. SDS is a common choice. |

| Buffer pH | Affects the electroosmotic flow and the charge of any ionizable groups on the analyte or micelle. | Can be optimized to achieve the best separation efficiency and analysis time. |

| Applied Voltage | Drives the electrophoretic and electroosmotic flow. | Higher voltages can lead to faster separations but may also generate Joule heating. |

| Organic Modifier | Added to the buffer to alter the partitioning of the analyte and improve selectivity. | Can be used to fine-tune the separation of closely related porphyrin esters. |

Spectrophotometric and Fluorimetric Quantification in Mixtures

Spectrophotometry and fluorimetry are fundamental techniques for the quantification of porphyrins, including their esterified forms. These methods are based on the characteristic absorption and emission of light by the porphyrin macrocycle.

Spectrophotometric Quantification:

This compound, like other porphyrins, exhibits a strong absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q bands. The absorption spectrum of this compound in dichloromethane (B109758) (CH₂Cl₂), for instance, shows a prominent Soret band and distinct Q bands. nih.gov

The concentration of this compound in a pure solution can be determined using the Beer-Lambert law, which relates absorbance to concentration, molar absorptivity, and the path length of the cuvette. However, in mixtures, the overlapping spectra of different porphyrins can complicate direct quantification. In such cases, spectrophotometry is often used as a screening tool to estimate total porphyrin content before employing a more selective separation technique like high-performance liquid chromatography (HPLC). nih.gov

Fluorimetric Quantification:

Fluorimetry offers significantly higher sensitivity and selectivity for the quantification of porphyrins compared to spectrophotometry. Porphyrins are intensely fluorescent compounds, and their fluorescence properties are influenced by their specific structure and the solvent environment.

For the quantification of porphyrins in mixtures, such as in biological samples, spectrofluorometric methods are often preferred. A rapid and accurate spectrofluorometric method has been described for the quantification of urinary porphyrins, which involves the oxidation of non-fluorescent porphyrinogens to fluorescent porphyrins. An excitation scan is performed, and the total porphyrin content is determined at an isosbestic point where different porphyrins have the same molar absorptivity, while the relative amounts of different porphyrins can be estimated from the wavelength of the emission maximum. Although this method was developed for unesterified porphyrins in urine, the principles can be adapted for the analysis of porphyrin esters in other matrices.

The quantification of this compound in a mixture would ideally involve its prior separation by a chromatographic or electrophoretic technique, followed by fluorimetric detection. The excitation and emission wavelengths would be selected to maximize the signal for the target analyte while minimizing interference from other components.

Table 2: Spectroscopic Properties of Porphyrins for Quantification

| Property | Technique | Description | Relevance to this compound |

| Soret Band | Spectrophotometry | An intense absorption band in the near-UV region (around 400 nm), characteristic of porphyrins. | The primary absorption feature used for spectrophotometric detection and quantification. |

| Q Bands | Spectrophotometry | Weaker absorption bands in the visible region of the spectrum. | The pattern of Q bands can provide structural information. |

| Fluorescence Emission | Fluorimetry | The emission of light by the porphyrin molecule after excitation at a specific wavelength. | Provides a highly sensitive and selective means of detection and quantification. |

| Excitation Wavelength | Fluorimetry | The wavelength of light used to excite the porphyrin molecule to a higher energy state. | Chosen to maximize the fluorescence signal of the target analyte. |

| Emission Wavelength | Fluorimetry | The wavelength of light emitted by the porphyrin molecule as it returns to the ground state. | Monitored to detect and quantify the analyte. |

Enzymatic and Biosynthetic Pathway Research

Uroporphyrin I in Heme Biosynthesis Pathway Research

Uroporphyrin I is an isomer of uroporphyrinogen III, a critical metabolic intermediate in the biosynthesis of heme. wikipedia.org While uroporphyrinogen III is the precursor for essential molecules like heme and chlorophyll (B73375), uroporphyrinogen I is a non-functional byproduct. wikipedia.orgnih.gov Its formation is a key area of study in understanding the precise control mechanisms of the heme biosynthetic pathway.

Porphobilinogen (B132115) (PBG) deaminase, also known as hydroxymethylbilane (B3061235) synthase (HMBS), is the third enzyme in the heme biosynthetic pathway. nih.govnih.gov It catalyzes the sequential head-to-tail condensation of four molecules of the monopyrrole porphobilinogen (PBG) to form a linear tetrapyrrole called hydroxymethylbilane (HMB). nih.govnih.gov This process involves the release of four ammonia (B1221849) molecules. wikipedia.org The enzyme itself contains a dipyrromethane cofactor covalently bound to a cysteine residue, which acts as a primer for building the tetrapyrrole chain. nih.govnih.gov The assembly occurs through a series of enzyme-intermediate complexes: ES, ES₂, and ES₃. nih.govnih.gov

The reaction mechanism is thought to begin with the elimination of ammonia from PBG, creating a carbocation intermediate. wikipedia.org This intermediate is then attacked by the enzyme's dipyrrole cofactor. This process is repeated three more times, elongating the polypyrrole chain. Finally, hydrolysis releases the linear HMB product. wikipedia.org

The product of PBG deaminase, hydroxymethylbilane (HMB), is highly unstable. nih.gov In the absence of the next enzyme in the pathway, HMB will spontaneously and rapidly cyclize to form uroporphyrinogen I. wikipedia.orgnih.govnih.gov This non-enzymatic cyclization results in a symmetrical arrangement of the acetate (B1210297) and propionate (B1217596) side chains on the pyrrole (B145914) rings, denoted as AP-AP-AP-AP. wikipedia.org This isomer has no known biological function in humans. nih.govutah.edu

The formation of the physiologically crucial isomer, uroporphyrinogen III, requires the action of a second enzyme, uroporphyrinogen III synthase (also known as cosynthetase). utah.edunih.govwikipedia.org This enzyme acts on the linear hydroxymethylbilane produced by PBG deaminase. nih.govutah.edu Uroporphyrinogen III synthase catalyzes the inversion of the final, or D, pyrrole ring of HMB before closing the macrocycle. nih.govutah.eduwikipedia.org This enzymatic cyclization results in an asymmetrical arrangement of the side chains (AP-AP-AP-PA), which is the necessary precursor for heme, chlorophylls, and vitamin B12. utah.eduwikipedia.org

Uroporphyrinogen III synthase essentially acts as a "specifier protein" that associates with PBG deaminase, altering the condensation process to favor the formation of the type III isomer. nih.gov In essence, the presence or absence of uroporphyrinogen III synthase dictates whether the spontaneously formed, non-functional uroporphyrinogen I or the essential uroporphyrinogen III is produced. A deficiency in uroporphyrinogen III synthase activity leads to the accumulation of uroporphyrinogen I and is associated with congenital erythropoietic porphyria (Gunther's disease). wikipedia.org

Table 1: Key Enzymes in Uroporphyrinogen Isomer Formation

| Enzyme | Gene (Human) | EC Number | Function | Product |

|---|---|---|---|---|

| Porphobilinogen Deaminase | HMBS | 2.5.1.61 | Catalyzes the polymerization of four porphobilinogen molecules. wikipedia.org | Hydroxymethylbilane nih.govnih.gov |

| Uroporphyrinogen III Synthase | UROS | 4.2.1.75 | Catalyzes the cyclization and rearrangement of hydroxymethylbilane. wikipedia.orgembopress.org | Uroporphyrinogen III wikipedia.org |

Kinetic analyses have provided insights into the mechanism of porphyrinogen (B1241876) synthesis. Studies on PBG deaminase have revealed the ordered sequence of substrate addition, with the pyrrole ring that will become ring A of the tetrapyrrole binding first, followed by rings B, C, and D. acs.org The structure of the Escherichia coli deaminase has been determined, and site-directed mutagenesis studies have highlighted the critical catalytic role of specific amino acid residues, such as aspartate 84. nih.gov The substitution of this residue with glutamate (B1630785) was found to decrease the catalytic rate constant (kcat) by two orders of magnitude. nih.gov

Kinetic studies of uroporphyrinogen decarboxylase have shown that the decarboxylation of the four acetate side chains of uroporphyrinogen occurs in a sequential, clockwise manner under physiological substrate concentrations, starting with the D ring. researchgate.net

Uroporphyrinogen-III C-Methyltransferase (nirE) and Precorrin Biosynthesis

Uroporphyrinogen-III C-methyltransferase, also known as SUMT, is a key enzyme in the biosynthesis of siroheme (B1205354) and cobalamin (vitamin B12). uniprot.orgwikipedia.orgebi.ac.uk The gene encoding this enzyme is often designated as nirE or cysG. uniprot.orgwikipedia.org This enzyme catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the uroporphyrinogen III macrocycle. wikipedia.orgebi.ac.uk

The reaction proceeds in two steps. First, one methyl group is added to uroporphyrinogen III to form precorrin-1. wikipedia.org Then, a second methylation occurs to produce precorrin-2 (B1239101). wikipedia.org Precorrin-2 is a common intermediate in the biosynthetic pathways leading to siroheme and vitamin B12. ebi.ac.uk Inactivation of this methyltransferase can lead to a loss of nitrite (B80452) and nitric oxide reductase activities, indicating its importance in the biosynthesis of the heme d1 prosthetic group. uniprot.org

Table 2: Methylation Reactions Catalyzed by Uroporphyrinogen-III C-Methyltransferase

| Step | Substrate | Product | Methyl Donor |

|---|---|---|---|

| 1 | Uroporphyrinogen III | Precorrin-1 | S-adenosyl-L-methionine |

| 2 | Precorrin-1 | Precorrin-2 | S-adenosyl-L-methionine |

Enzymatic Decarboxylation of Uroporphyrinogen to Coproporphyrinogen